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molecular formula C17H16O2 B8352721 Ethyl 3-(2-phenylethenyl)benzoate CAS No. 88741-07-5

Ethyl 3-(2-phenylethenyl)benzoate

Cat. No. B8352721
M. Wt: 252.31 g/mol
InChI Key: AGVXFTRSLOZHQS-UHFFFAOYSA-N
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Patent
US04271186

Procedure details

45.6 g (0.2 mol) of benzylphosphonic acid diethyl ester, dissolved in 50 ml of tetrahydrofuran, were added dropwise to a mixture of 300 ml of tetrahydrofuran and 46.4 g (0.22 mol) of a methanolic sodium methylate solution at 0°-5° C., whilst stirring. The mixture was subsequently stirred at 0° C. for 2 hours and 35.6 g (0.2 mol) of 3-formyl-benzoic acid ethyl ester, dissolved in 50 ml of tetrahydrofuran, were then added dropwise, also at 0° C. and whilst stirring. The reaction mixture was then stirred at 20°-25° C. for 12 hours, 300 ml of toluene were subsequently added and the mixture was then extracted by shaking twice with 600 ml of water each time. The organic phase was separated off and dried over magnesium sulphate and the solvent was distilled off under a waterpump vacuum. The oily residue was distilled at 160°-190° C. and under a pressure of 3 mm Hg. The semi-crystalline product thus obtained was dissolved in a little petroleum ether and the solution was cooled to 0° C. The crystals which had precipitated were filtered off and dried. 19 g (37.7% of theory) of 3-(2-phenyl-vinyl)-benzoic acid ethyl ester were obtained as colourless crystals with the melting point 82° C. (isomer mixture, about 90% transconfiguration). ##STR65##
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium methylate
Quantity
46.4 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)OCC)C.C[O-].[Na+].[CH2:19]([O:21][C:22](=[O:31])[C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=O)[CH:24]=1)[CH3:20].C1(C)C=CC=CC=1>O1CCCC1>[CH2:19]([O:21][C:22](=[O:31])[C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=[CH:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:24]=1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
45.6 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35.6 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
sodium methylate
Quantity
46.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at 0° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were then added dropwise, also at 0° C.
STIRRING
Type
STIRRING
Details
whilst stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 20°-25° C. for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted
STIRRING
Type
STIRRING
Details
by shaking twice with 600 ml of water each time
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled at 160°-190° C. and under a pressure of 3 mm Hg
CUSTOM
Type
CUSTOM
Details
The semi-crystalline product thus obtained
CUSTOM
Type
CUSTOM
Details
The crystals which had precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC=C1)C=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 37.7%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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